

Physical and chemical properties of Bis(2,6-dimethylphenyl)amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(2,6-dimethylphenyl)amine*

Cat. No.: *B1609103*

[Get Quote](#)

An In-Depth Technical Guide to **Bis(2,6-dimethylphenyl)amine**

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Bis(2,6-dimethylphenyl)amine**, also known as N-(2,6-dimethylphenyl)-2,6-dimethylaniline, is a sterically hindered secondary diarylamine. The presence of four methyl groups in the ortho positions to the amine nitrogen imparts unique structural and chemical properties. This bulkiness makes it a valuable ligand precursor in organometallic chemistry and catalysis, where it can be used to create specific steric environments around a metal center, influencing catalytic activity and selectivity. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis methodology based on modern cross-coupling techniques, an analysis of its spectral characteristics, and a discussion of its applications in the field of chemical synthesis.

Molecular Structure and Identification

Bis(2,6-dimethylphenyl)amine is a symmetrical secondary amine where the nitrogen atom is bonded to two 2,6-dimethylphenyl (xylyl) groups. The significant steric hindrance caused by the four ortho-methyl groups is the defining feature of this molecule, influencing its conformation, reactivity, and utility.

The IUPAC name for this compound is N-(2,6-dimethylphenyl)-2,6-dimethylaniline[1]. Key identifiers are consolidated in Table 1.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	N-(2,6-dimethylphenyl)-2,6-dimethylaniline	[1]
CAS Number	74443-35-9	[1]
Molecular Formula	C ₁₆ H ₁₉ N	[1][2][3]
Molecular Weight	225.33 g/mol	[1]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)C)NC2=C(C=CC=C2C)C</chem>	[1]
InChIKey	FQKQCCVYAJVHAF-UHFFFAOYSA-N	[1]

Physical and Chemical Properties

Experimental data on the physical properties of **Bis(2,6-dimethylphenyl)amine**, such as melting and boiling points, are not widely reported in the literature, which is common for specialized, non-commodity chemicals[4]. However, computed properties provide useful estimates.

Table 2: Physical and Chemical Properties

Property	Value	Notes	Source(s)
Molecular Weight	225.33 g/mol	-	[1]
Monoisotopic Mass	225.15175 Da	Computed	[1][2]
XLogP3	4.9	Computed measure of hydrophobicity.	[1][2]
Hydrogen Bond Donor Count	1	The N-H group.	[5]
Hydrogen Bond Acceptor Count	1	The nitrogen lone pair.	[5]
Rotatable Bond Count	2	The two C-N bonds.	[5]
Topological Polar Surface Area	12 Å ²	-	[5]
Purity	Typically ≥95-97%	As supplied by commercial vendors.	[3][6]

Solubility and Handling

Based on its high XLogP value, **Bis(2,6-dimethylphenyl)amine** is expected to be poorly soluble in water but soluble in common organic solvents such as toluene, THF, and dichloromethane. Store in a cool, dark place under an inert atmosphere to prevent oxidation.

Chemical Reactivity

The chemical reactivity is dominated by two features: the secondary amine (N-H) group and the significant steric hindrance.

- **N-H Reactivity:** The nitrogen lone pair and the N-H bond are the primary sites for chemical reactions. The compound can act as a nucleophile or be deprotonated by a strong base to form the corresponding amide anion. This reactivity is central to its use in forming metal complexes.

- **Steric Effects:** The four ortho-methyl groups sterically shield the nitrogen atom. This hindrance reduces its nucleophilicity compared to less substituted diarylamines and influences the geometry of its metal complexes, enforcing wider bond angles around the nitrogen and affecting the coordination sphere of the metal center.
- **Oxidation:** Aromatic amines can undergo oxidation. Electrochemical studies on related amines suggest that oxidation likely proceeds via a one-electron loss from the nitrogen atom to form an aminium radical cation[7]. The steric bulk may provide some kinetic stability against subsequent reactions.

Synthesis Methodology: Buchwald-Hartwig Amination

The most effective and widely used method for synthesizing diarylamines like **Bis(2,6-dimethylphenyl)amine** is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine[8][9]. The reaction is prized for its high functional group tolerance and broad substrate scope, largely replacing harsher traditional methods[8][10].

A detailed experimental protocol for a closely related isomer, Bis(3,4-dimethylphenyl)amine, serves as an excellent template for this synthesis[10]. The proposed reaction involves the coupling of 2,6-dimethylaniline with a 2,6-dimethyl-substituted aryl halide, such as 2-bromo-m-xylene.

Proposed Experimental Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of **Bis(2,6-dimethylphenyl)amine**.

Materials:

- 2,6-Dimethylaniline
- 2-Bromo-m-xylene (or 2-iodo-m-xylene)
- Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

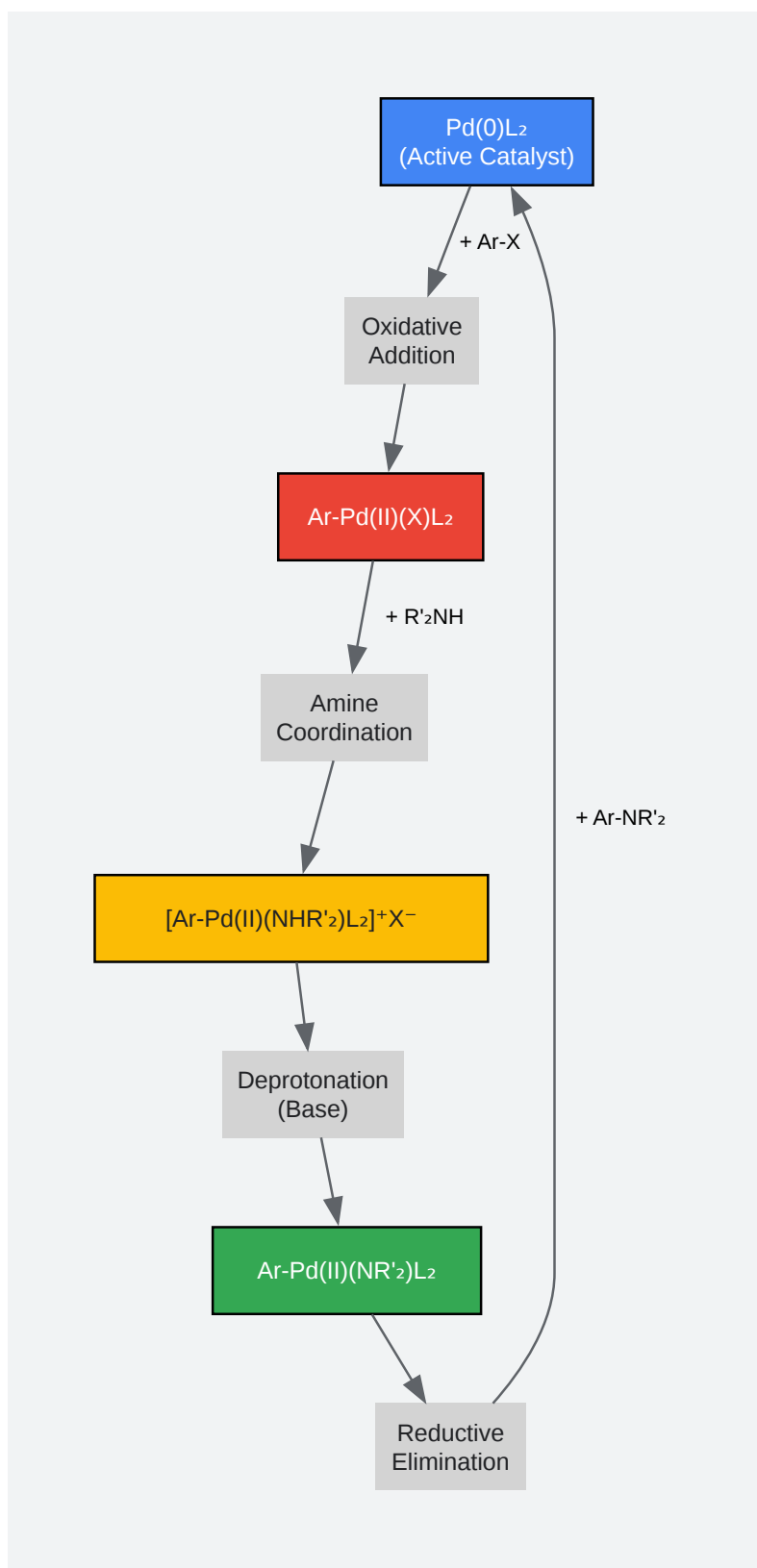
- Phosphine ligand (e.g., XPhos, RuPhos, or a similar bulky, electron-rich ligand)
- Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaO^tBu)
- Anhydrous toluene

Step-by-Step Procedure:

- Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide base.
- Addition of Reagents: Add anhydrous toluene to the flask, followed by 2,6-dimethylaniline and then 2-bromo-m-xylene.
- Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
- Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure **Bis(2,6-dimethylphenyl)amine**.

Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple^{[10][11]}.



[Click to download full resolution via product page](#)

Figure 2: The Buchwald-Hartwig amination catalytic cycle.

Spectroscopic Analysis

While a published spectrum for **Bis(2,6-dimethylphenyl)amine** is not readily available, its key features can be accurately predicted based on the analysis of closely related structures[12][13][14][15].

¹H NMR Spectroscopy (Predicted)

- **Aromatic Protons:** The protons on the two equivalent phenyl rings are expected to appear in the aromatic region (δ 6.8-7.2 ppm). Due to symmetry, two signals are expected: a triplet for the para-proton and a doublet for the two meta-protons.
- **Methyl Protons:** The four equivalent methyl groups (CH₃) will give a sharp singlet in the aliphatic region, likely around δ 2.0-2.3 ppm. The integration of this signal would be 12H.
- **Amine Proton:** The N-H proton will appear as a broad singlet. Its chemical shift can vary significantly (δ 3.5-5.5 ppm) depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

- **Aromatic Carbons:** Four distinct signals are expected for the aromatic carbons due to symmetry. The ipso-carbon attached to the nitrogen will be downfield, followed by the methyl-substituted carbons, and finally the two C-H carbons in the aromatic ring.
- **Methyl Carbons:** A single signal for the four equivalent methyl carbons is expected in the aliphatic region (δ 18-22 ppm).

Applications in Research and Development

The primary value of **Bis(2,6-dimethylphenyl)amine** lies in its use as a precursor to bulky ligands for transition metal catalysis. The sterically demanding framework is crucial for creating catalysts with specific activities and selectivities.

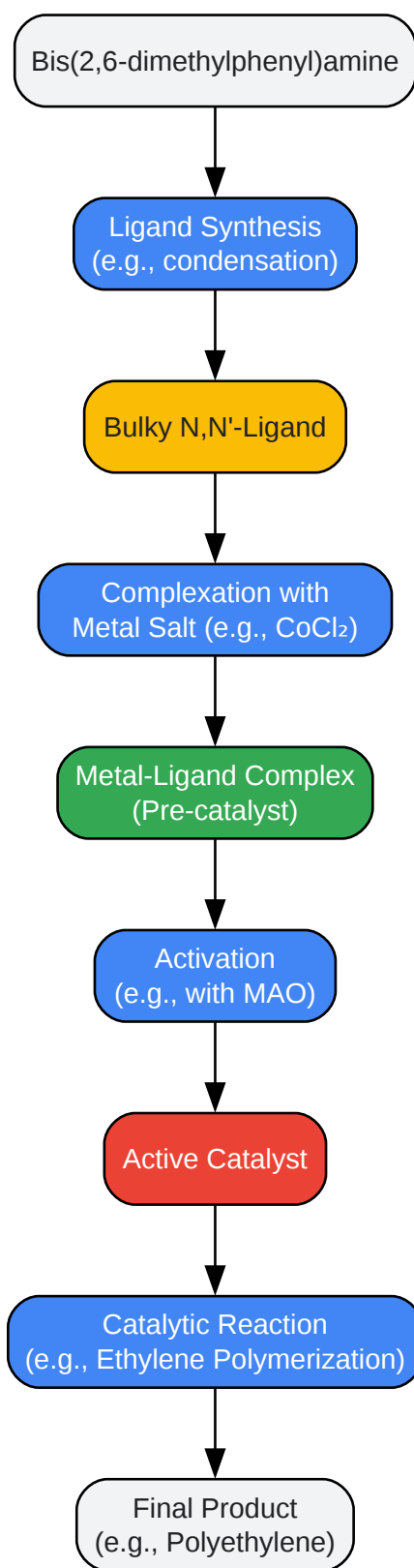
Ligand Synthesis for Catalysis

Bis(2,6-dimethylphenyl)amine can be readily converted into more complex ligands, such as N-heterocyclic carbenes (NHCs) or phosphine-amines. These ligands coordinate to metals like

palladium, nickel, cobalt, or copper, forming active catalysts for a variety of transformations[16][17][18][19].

Ethylene Polymerization

In one notable application, a bis(imino)pyridine-cobalt complex, synthesized from a derivative of 2,6-dimethylaniline, demonstrated high activity for ethylene polymerization. The bulky N-aryl groups (2,6-dimethylphenyl) on the ligand framework are critical for controlling the polymer's molecular weight and dispersity[16].



[Click to download full resolution via product page](#)

Figure 3: General workflow from amine to catalytic application.

Safety and Handling

Bis(2,6-dimethylphenyl)amine is classified as harmful if swallowed and causes serious eye irritation. It may also cause long-lasting harmful effects to aquatic life[1].

- Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Bis(2,6-dimethylphenyl)amine is a specialized chemical scaffold whose significance is derived from its unique sterically hindered structure. While its fundamental physical properties are not extensively documented, its synthesis is accessible through robust methods like the Buchwald-Hartwig amination. Its primary role as a building block for bulky ligands in transition metal catalysis makes it a compound of significant interest to researchers in organometallic chemistry, polymer science, and synthetic methodology development. The continued exploration of catalysts derived from this amine is expected to yield new synthetic capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Bis-(2,6-dimethyl-phenyl)-amine | C₁₆H₁₉N | CID 4148891 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. PubChemLite - Bis-(2,6-dimethyl-phenyl)-amine (C₁₆H₁₉N) [pubchemlite.lcsb.uni.lu]
3. Bis(2,6-dimethylphenyl)amine | CymitQuimica [cymitquimica.com]
4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts [mdpi.com]
- 17. ETD | Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals | ID: 5d86p135d | Emory Theses and Dissertations [etd.library.emory.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of Bis(2,6-dimethylphenyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609103#physical-and-chemical-properties-of-bis-2-6-dimethylphenyl-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com